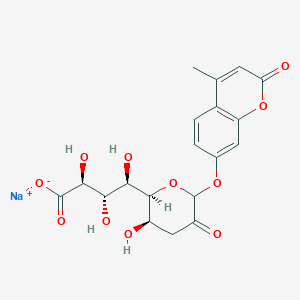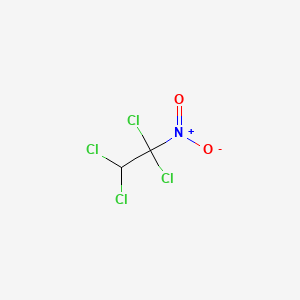
1,1,2,2-Tetrachloro-1-nitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrachloro-1-nitroethane is an organic compound with the molecular formula C2H2Cl4NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetrachloro-1-nitroethane typically involves the nitration of 1,1,2,2-tetrachloroethane. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as catalysts. The process requires careful temperature control to prevent decomposition and ensure high yield.
Industrial production methods often involve large-scale nitration reactors where 1,1,2,2-tetrachloroethane is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then cooled, and the product is separated and purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrachloro-1-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
1,1,2,2-Tetrachloro-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated and nitro compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain applications.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrachloro-1-nitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrachloro-1-nitroethane can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the nitro group. It is used as an industrial solvent and has different chemical properties and applications.
1,1,1,2-Tetrachloroethane: Another related compound with a different chlorine substitution pattern, leading to variations in reactivity and use.
Trichloroethylene: A chlorinated solvent with widespread industrial use, but with different chemical and physical properties compared to this compound.
Propriétés
Numéro CAS |
39185-89-2 |
|---|---|
Formule moléculaire |
C2HCl4NO2 |
Poids moléculaire |
212.8 g/mol |
Nom IUPAC |
1,1,2,2-tetrachloro-1-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(4)2(5,6)7(8)9/h1H |
Clé InChI |
XZNCNRSGJGQULQ-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
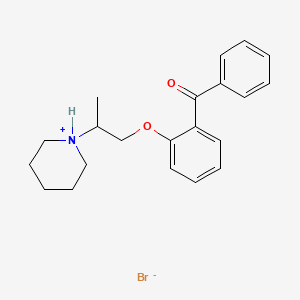

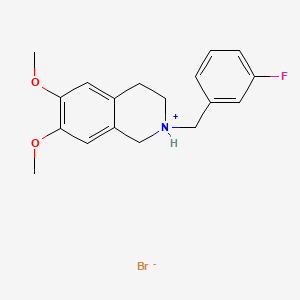

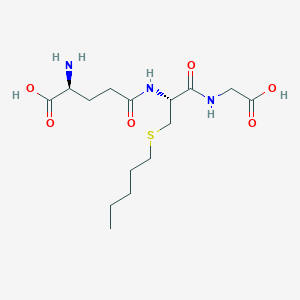
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

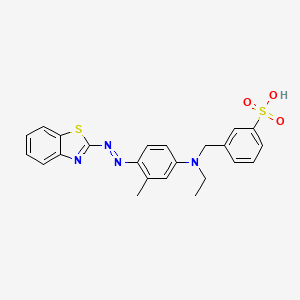
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
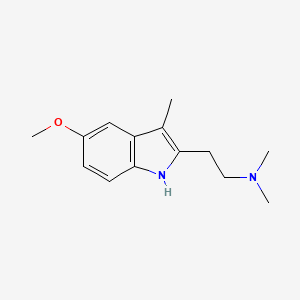
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
